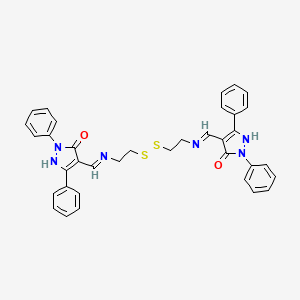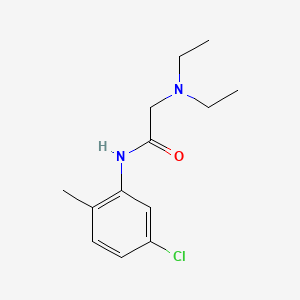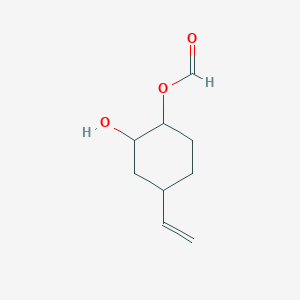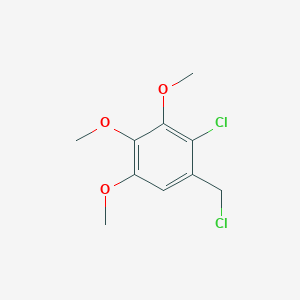
2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene is an organic compound with the molecular formula C10H12Cl2O3 It is a derivative of benzene, featuring three methoxy groups and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene typically involves the chloromethylation of 3,4,5-trimethoxybenzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding 3,4,5-trimethoxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Substituted derivatives such as 2-amino-1-(chloromethyl)-3,4,5-trimethoxybenzene.
Oxidation: Products like 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzene.
Scientific Research Applications
2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene
- 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
- 2-Chloro-1-(chloromethyl)-3,5-dimethoxybenzene
Comparison: Compared to its analogs, 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene is unique due to the presence of three methoxy groups, which can significantly affect its chemical reactivity and biological activity. The additional methoxy group can enhance its solubility in organic solvents and potentially increase its interaction with biological targets.
Properties
CAS No. |
848694-08-6 |
|---|---|
Molecular Formula |
C10H12Cl2O3 |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
2-chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O3/c1-13-7-4-6(5-11)8(12)10(15-3)9(7)14-2/h4H,5H2,1-3H3 |
InChI Key |
RYILSNRQSLTWPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CCl)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
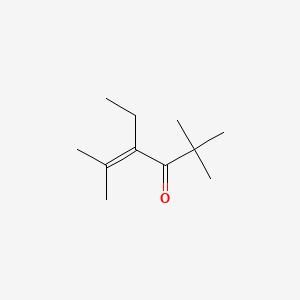
![2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide](/img/structure/B13794501.png)

![2,4,6-Triazabicyclo[3.2.1]oct-2-ene-7-carboxylicacid,3-amino-,endo-(9CI)](/img/structure/B13794519.png)
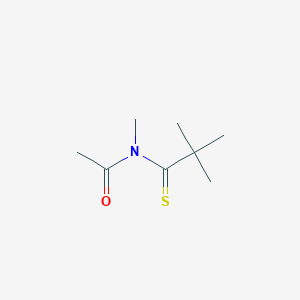
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
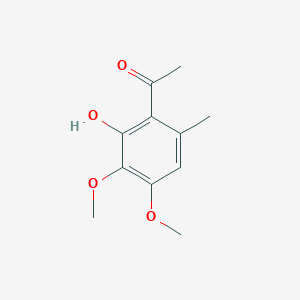


![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
